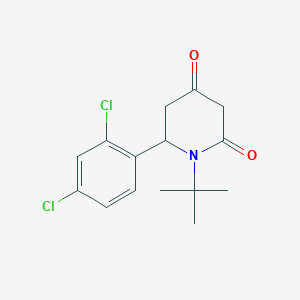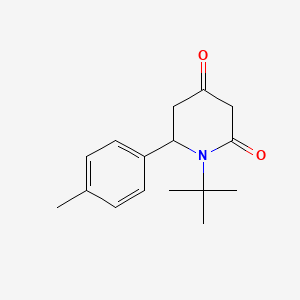
1-(tert-butyl)-6-(2-thienyl)dihydro-2,4(1H,3H)-pyridinedione
説明
1-(tert-butyl)-6-(2-thienyl)dihydro-2,4(1H,3H)-pyridinedione, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. TTP488 belongs to the class of compounds known as dihydropyridinediones, which have been shown to possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, and cognitive-enhancing effects.
作用機序
The exact mechanism of action of TTP488 is not fully understood, but it is thought to involve the modulation of various inflammatory and neurodegenerative pathways in the brain. TTP488 has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in the inflammatory response. By inhibiting microglial activation, TTP488 may help to reduce the inflammatory response in the brain, which is thought to contribute to the progression of various neurological disorders.
Biochemical and Physiological Effects
TTP488 has been shown to possess a range of biochemical and physiological effects, including the inhibition of microglial activation, the reduction of amyloid-beta protein levels in the brain, and the enhancement of cognitive function. In preclinical studies, TTP488 has been shown to improve memory and learning in animal models of Alzheimer's disease and Huntington's disease. In addition, TTP488 has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using TTP488 in lab experiments is its well-characterized pharmacological profile, which has been extensively studied in preclinical models. This makes it a useful tool for investigating the underlying mechanisms of various neurological disorders and for developing new therapeutic strategies. However, one of the limitations of TTP488 is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of TTP488. One area of interest is the use of TTP488 in combination with other drugs, such as acetylcholinesterase inhibitors or beta-amyloid antibodies, for the treatment of Alzheimer's disease. Another area of interest is the investigation of TTP488 in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further studies are needed to fully elucidate the mechanism of action of TTP488 and to identify potential biomarkers for patient selection and monitoring.
科学的研究の応用
TTP488 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical studies, TTP488 has been shown to possess anti-inflammatory, neuroprotective, and cognitive-enhancing effects, which may be beneficial in the treatment of these disorders. In addition, TTP488 has also been investigated for its potential use in the treatment of other conditions, such as diabetes and cancer.
特性
IUPAC Name |
1-tert-butyl-6-thiophen-2-ylpiperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)14-10(11-5-4-6-17-11)7-9(15)8-12(14)16/h4-6,10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCBUMIEADDSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-6-(2-thienyl)dihydro-2,4(1H,3H)-pyridinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134481.png)
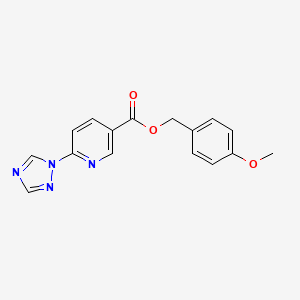
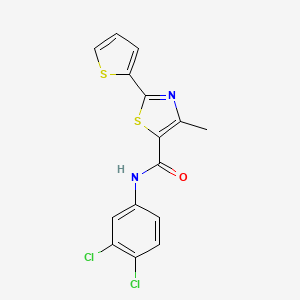

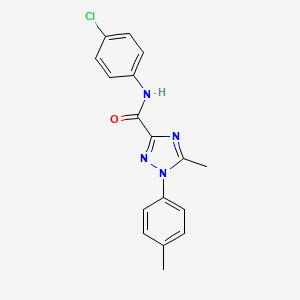

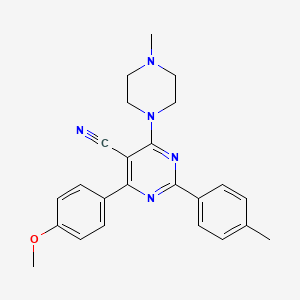
![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)
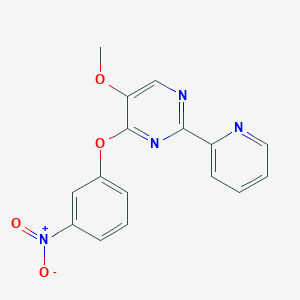
![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)
![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)
